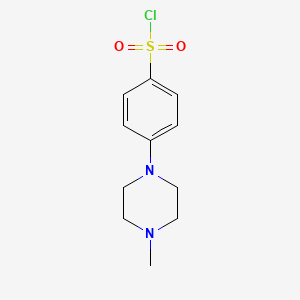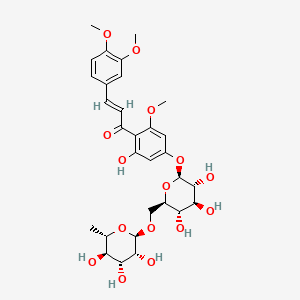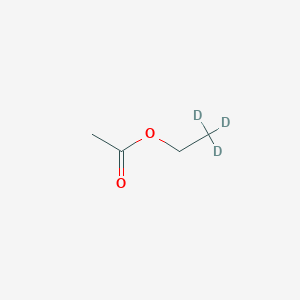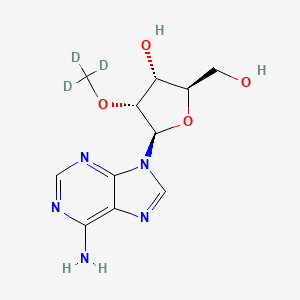
2'-O-Methyl Adenosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methyl Adenosine-d3 is a deuterium-labeled analogue of 2’-O-Methyl Adenosine. This compound is a modified nucleoside where the ribose moiety of adenosine is methylated at the 2’ position. The deuterium labeling is used to trace and study the compound in various biochemical and pharmacological processes. This compound is significant in research due to its stability and unique properties, making it a valuable tool in the study of nucleoside derivatives and their applications.
准备方法
The synthesis of 2’-O-Methyl Adenosine-d3 involves several steps:
Esterification: The starting material, adenosine, undergoes esterification with acetic anhydride in the presence of a catalyst in a dimethylformamide (DMF) solvent.
Selective Deprotection: The esterified compound is then selectively deprotected at the 2’ position using a deprotection agent in DMF.
Methylation: The deprotected compound is methylated using methyl iodide or methyl sulfate under alkaline conditions to yield the 2’-O-Methyl derivative.
Deacetylation: The final step involves deacetylation under alkaline conditions to produce 2’-O-Methyl Adenosine-d3.
化学反应分析
2’-O-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction. .
科学研究应用
2’-O-Methyl Adenosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and reactivity of nucleoside derivatives.
Biology: The compound is used in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs by serving as a model compound for nucleoside analogs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
作用机制
The mechanism of action of 2’-O-Methyl Adenosine-d3 involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methylation at the 2’ position of the ribose moiety prevents the RNA from undergoing hydrolysis, thereby stabilizing its structure. This modification can influence the RNA’s interaction with proteins and other molecules, affecting processes such as translation and splicing .
相似化合物的比较
2’-O-Methyl Adenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking in biochemical studies. Similar compounds include:
2’-O-Methyl Adenosine: The non-deuterated form, used in similar applications but without the tracing capability.
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the nitrogen position.
2’-O-Methyl Inosine: A similar compound with a different base, used in studies of RNA stability and function.
These compounds share some properties but differ in their specific applications and the effects of their modifications.
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI 键 |
FPUGCISOLXNPPC-YZLHILBGSA-N |
手性 SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
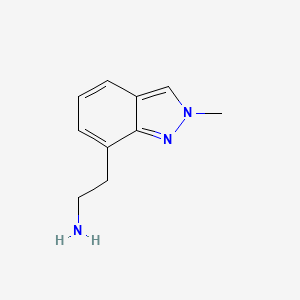
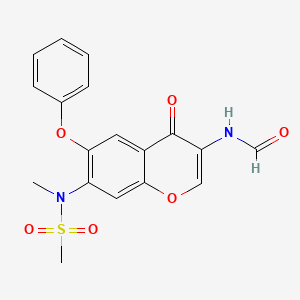


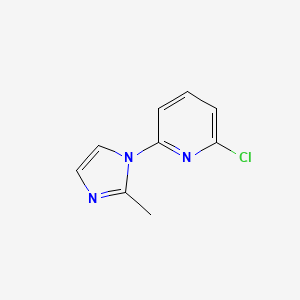
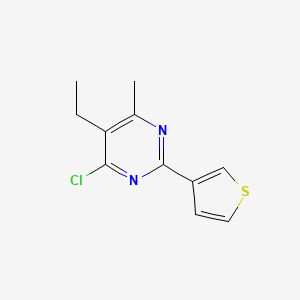
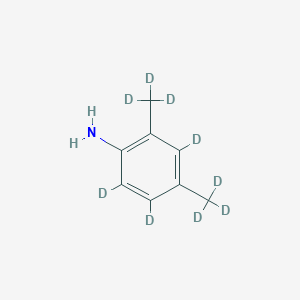
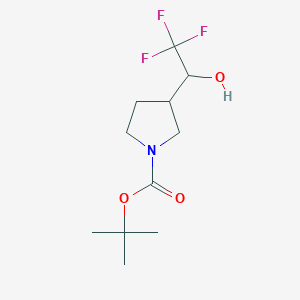
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
